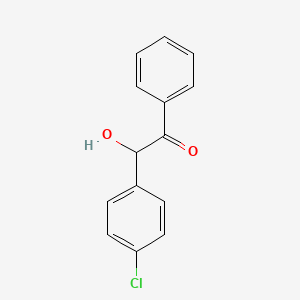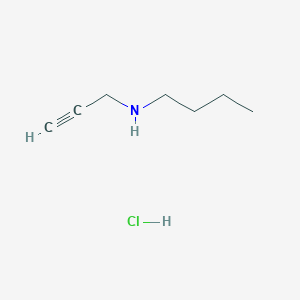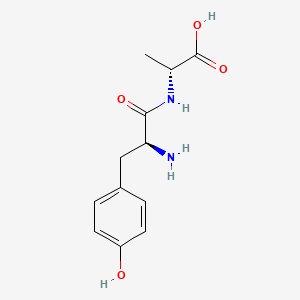
D-Alanine, L-tyrosyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Alanine, L-tyrosyl-: is a dipeptide composed of D-alanine and L-tyrosine D-alanine is a D-enantiomer of alanine, an amino acid that plays a crucial role in protein biosynthesis L-tyrosine is an L-enantiomer of tyrosine, an amino acid involved in the synthesis of proteins and neurotransmitters
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of D-Alanine, L-tyrosyl- typically involves peptide bond formation between D-alanine and L-tyrosine. This can be achieved through various methods, including:
Solution-phase peptide synthesis: This method involves the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the peptide bond.
Solid-phase peptide synthesis: This method uses a solid support to anchor the growing peptide chain, allowing for easy purification and automation.
Industrial Production Methods: Industrial production of D-Alanine, L-tyrosyl- can be achieved through biotechnological methods, such as recombinant DNA technology. For example, the use of engineered Escherichia coli strains expressing specific enzymes can facilitate the efficient production of D-alanine and L-tyrosine, which can then be coupled to form the dipeptide .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: D-Alanine, L-tyrosyl- can undergo oxidation reactions, particularly at the phenolic hydroxyl group of the tyrosine residue.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The amino and carboxyl groups of the dipeptide can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride can be employed.
Substitution: Reagents like acyl chlorides or anhydrides can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of tyrosine.
Reduction: Reduced forms of the dipeptide.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: D-Alanine, L-tyrosyl- is used in the study of peptide synthesis and stereochemistry. It serves as a model compound for understanding the behavior of dipeptides in different chemical environments .
Biology: In biological research, D-Alanine, L-tyrosyl- is used to study protein-protein interactions and enzyme specificity. It helps in understanding the role of D-amino acids in biological systems .
Medicine: Its unique stereochemistry can be exploited to develop drugs with specific biological activities .
Industry: D-Alanine, L-tyrosyl- is used in the production of specialty chemicals and as a building block for more complex molecules. It finds applications in the pharmaceutical and biotechnology industries .
Mécanisme D'action
The mechanism of action of D-Alanine, L-tyrosyl- involves its interaction with specific enzymes and receptors in biological systems. The D-alanine residue can be recognized by certain enzymes, leading to the formation of enzyme-substrate complexes. The L-tyrosine residue can participate in phosphorylation reactions, playing a role in signal transduction pathways .
Comparaison Avec Des Composés Similaires
L-Alanine, L-tyrosyl-: This dipeptide is similar but contains L-alanine instead of D-alanine.
D-Alanine, D-tyrosyl-: This compound contains D-tyrosine instead of L-tyrosine.
L-Alanine, D-tyrosyl-: This dipeptide has L-alanine and D-tyrosine.
Uniqueness: D-Alanine, L-tyrosyl- is unique due to its combination of D- and L-amino acids, which imparts distinct stereochemical properties. This uniqueness makes it valuable for studying the effects of chirality on biological activity and enzyme specificity .
Propriétés
Numéro CAS |
67035-21-6 |
|---|---|
Formule moléculaire |
C12H16N2O4 |
Poids moléculaire |
252.27 g/mol |
Nom IUPAC |
(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C12H16N2O4/c1-7(12(17)18)14-11(16)10(13)6-8-2-4-9(15)5-3-8/h2-5,7,10,15H,6,13H2,1H3,(H,14,16)(H,17,18)/t7-,10+/m1/s1 |
Clé InChI |
NLKUJNGEGZDXGO-XCBNKYQSSA-N |
SMILES isomérique |
C[C@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |
SMILES canonique |
CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid, 4-[2-[(9H-fluoren-9-ylacetyl)amino]ethyl]-](/img/structure/B14472560.png)
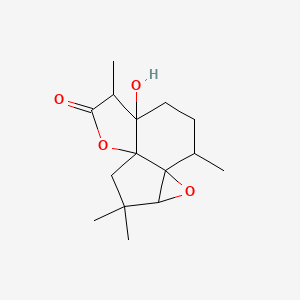
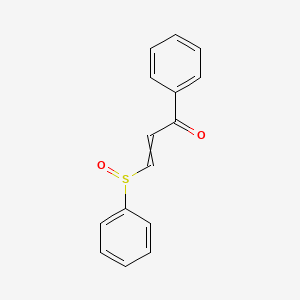
![9-Ethyl-3-[(9H-fluoren-9-ylidene)methyl]-9H-carbazole](/img/structure/B14472585.png)



![1-Methyl-2-[(1-octadecylquinolin-2(1H)-ylidene)methyl]quinolin-1-ium](/img/structure/B14472620.png)
![4,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14472621.png)

![2-[(E)-(4-Bromophenyl)diazenyl]propane-2-peroxol](/img/structure/B14472632.png)

